![molecular formula C13H10F2O2 B12579108 1,1'-[(Difluoromethylene)bis(oxy)]dibenzene CAS No. 212207-13-1](/img/structure/B12579108.png)
1,1'-[(Difluoromethylene)bis(oxy)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene, also known as difluorodiphenylmethane, is an organic compound with the molecular formula C13H10F2. This compound is characterized by the presence of two benzene rings connected by a difluoromethylene group. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene can be synthesized through several methods. One common approach involves the reaction of benzene with difluoromethane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,1’-[(Difluoromethylene)bis(oxy)]dibenzene often involves large-scale chemical reactors. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions typically occur under specific temperature and pressure conditions to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction could produce difluorobenzyl alcohols.
Applications De Recherche Scientifique
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,1’-[(Difluoromethylene)bis(oxy)]dibenzene involves its interaction with specific molecular targets and pathways. The difluoromethylene group plays a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with various substrates, influencing their chemical and physical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1,1’-[(Difluoromethylene)bis(oxy)]dibenzene include:
Difluorodiphenylmethane: A closely related compound with similar chemical properties.
1,1’-[(Difluoromethylene)bis(oxy)]bis[1,2,2-trifluoroethylene]: Another compound with a difluoromethylene group, but with different substituents on the benzene rings.
Uniqueness
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
212207-13-1 |
|---|---|
Formule moléculaire |
C13H10F2O2 |
Poids moléculaire |
236.21 g/mol |
Nom IUPAC |
[difluoro(phenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H10F2O2/c14-13(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H |
Clé InChI |
XWIOGTNNVXEZMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)

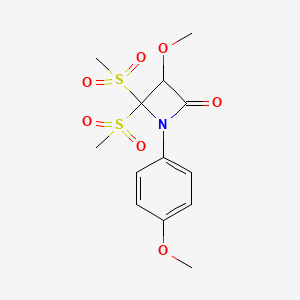
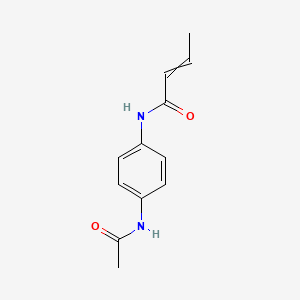
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)

![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
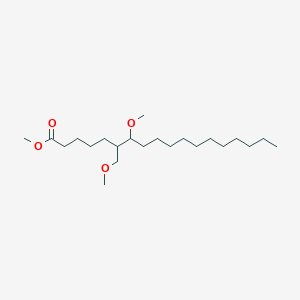
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)
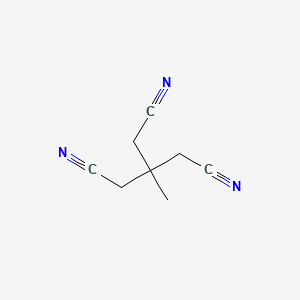
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)
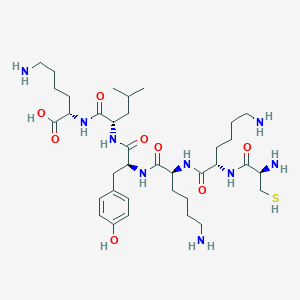
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
